molecular formula C18H8N4O3 B11461008 (2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile

(2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile

Cat. No.: B11461008
M. Wt: 328.3 g/mol
InChI Key: JMEKVURCSODONY-SAPNQHFASA-N
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Description

(2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzoxazine ring fused with a cyano and phenyl group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group into amines or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Pharmaceutical research explores the compound’s potential as a lead compound for drug development. Its structural features allow for the design of novel therapeutic agents.

Industry: In the industrial sector, the compound is utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The cyano and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for interactions with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • (2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile shares similarities with other benzoxazine derivatives, such as 2-aminophenol-based benzoxazines and cyano-substituted benzoxazines.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H8N4O3

Molecular Weight

328.3 g/mol

IUPAC Name

(2Z)-2-[cyano(phenyl)methylidene]-4-hydroxy-3-oxo-1,4-benzoxazine-6,7-dicarbonitrile

InChI

InChI=1S/C18H8N4O3/c19-8-12-6-15-16(7-13(12)9-20)25-17(18(23)22(15)24)14(10-21)11-4-2-1-3-5-11/h1-7,24H/b17-14+

InChI Key

JMEKVURCSODONY-SAPNQHFASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)O)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)O)C#N

Origin of Product

United States

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